molecular formula C8H6Cl2O B1585456 Chloro(phenyl)acetyl chloride CAS No. 2912-62-1

Chloro(phenyl)acetyl chloride

Cat. No. B1585456
CAS RN: 2912-62-1
M. Wt: 189.04 g/mol
InChI Key: FGEAOSXMQZWHIQ-UHFFFAOYSA-N
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Description

Chloro(phenyl)acetyl chloride, also known as CPAC, is a versatile chemical compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, volatile liquid with a pungent odor, and is often used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

Chloro(phenyl)acetyl chloride has been explored in the context of catalytic activities. For instance, molecular chloride clusters, including those similar in nature to chloro(phenyl)acetyl chloride, have demonstrated catalytic activity in the selective decomposition of organic compounds. These activities are attributed to the Brønsted acidity of the hydroxo ligand formed by the elimination of hydrogen chloride, as well as the selectivity due to the counter cluster anion (Kamiguchi et al., 2006).

Intermediate in Chemical Synthesis

Chloro(phenyl)acetyl chloride is utilized as an intermediate in various chemical synthesis processes. For example, it has been used in the synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives, demonstrating its role in the formation of complex organic molecules (Dai & Chen, 1997).

Synthesis of Novel Organic Compounds

Additionally, chloro(phenyl)acetyl chloride is involved in the synthesis of novel organic compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, showcasing its utility in organic chemistry and the development of new chemical entities (Zhou & Shu, 2002).

Application in Acylation Reactions

This compound also finds use in acylation reactions, as demonstrated in the effective acylation of azaindoles. Conditions were explored for attaching acetyl chloride, including chloro(phenyl)acetyl chloride, to the azaindoles, showing its importance in the modification of heterocyclic compounds (Zhang et al., 2002).

Role in Synthesis of Antimicrobial Agents

In the field of medicinal chemistry, chloro(phenyl)acetyl chloride plays a role in synthesizing potential antimicrobial agents. Its involvement in the formation of oxadiazole derivatives, which exhibit significant antibacterial and antifungal activities, highlights its importance in pharmaceutical research (Chawla et al., 2010).

properties

IUPAC Name

2-chloro-2-phenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAOSXMQZWHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951710
Record name Chloro(phenyl)acetyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(phenyl)acetyl chloride

CAS RN

2912-62-1
Record name α-Chlorobenzeneacetyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(phenyl)acetyl chloride
Source ChemIDplus
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Record name Chloro(phenyl)acetyl chloride
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Record name Chloro(phenyl)acetyl chloride
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Record name CHLORO(PHENYL)ACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
VG Fernandez, B Rajamannan, S Periandy… - Gedrag Organ …, 2020 - researchgate.net
… Spectral and quantum chemical studies have been undertaken on 4-Chloro phenyl acetyl chloride in this study. The Density Functional Theory (DFT), using B3LYP functional and 6-311…
Number of citations: 1 www.researchgate.net
M Abbasian, N Khakpour Aali - Journal of Nanostructures, 2016 - jns.kashanu.ac.ir
… TiO2 nanoparticle was treated with 3-aminopropyl triethoxy silane, a silane coupling agent, and then these functionalized nanoparticles was reacted with ±-chloro phenyl acetyl chloride…
Number of citations: 11 jns.kashanu.ac.ir
M Abbasian, NK Aali, SE Shoja - Journal of Macromolecular …, 2013 - Taylor & Francis
… ZnO nanoparticle was treated with 3-aminopropyl triethoxysilane, a silane coupling agent, and then this functionalization nanoparticle was reacted with α-chloro phenyl acetyl chloride …
Number of citations: 39 www.tandfonline.com
MH KHAN, TZ RIZVI, MA KASHMIRI - Journal of The Chemical Society of …, 2011 - jcsp.org.pk
… Summary: Cotton effect of L-mandelic acid and its chiral derivatives L-ethylmandelate, L-ethyl chloro phenyl acetate and L-chloro phenyl acetyl chloride has been studied from their CD …
Number of citations: 0 jcsp.org.pk
GK Reddy, T Aravazhi - Journal of Applied Pharmaceutical …, 2013 - japsonline.com
… chloro phenyl acetyl chloride. Anthranilic acid (0.06 mol) was dissolved in 30ml of … to 00 c and a solution of chloro phenyl acetyl chloride in anhydrous pyridine 30ml was added to this …
Number of citations: 7 japsonline.com
B Rashidzadeh, E Shokri, S Saeedian - sid.ir
… And by using α-chloro phenyl acetyl chloride as a coupler and other reactant necessary, the nanoparticles of poly chloro methyl styrene composite and linked the relevant …
Number of citations: 2 www.sid.ir
A Kumar, W Pisula, D Markova… - Macromolecular …, 2012 - Wiley Online Library
… The end capping unit, α-chloro phenyl acetyl chloride and trimethyl silyl bromide (TMSBr), was also purchased from Aldrich. All reaction solvents were dried prior to use. Anisole (…
Number of citations: 40 onlinelibrary.wiley.com
S Ghasemi Karaj-Abad, E Eslamian… - Journal of …, 2022 - jns.kashanu.ac.ir
… stirrer under nitrogen gas for 30 minutes, and then the mixture was cooled to zero degrees centigrade; after that, just a drop, (0.001 mol, 0.142 ml) of α – Chloro Phenyl Acetyl Chloride …
Number of citations: 1 jns.kashanu.ac.ir
MD O'BRIEN - 1964 - search.proquest.com
This dissertation has been 6 4—8588 m icrofilm ed exactly as received O'BRIEN, RSHM ., Mother Marie D aniel, 1936- REACTION Page 1 This dissertation has been 6 4—8588 m …
Number of citations: 2 search.proquest.com
NW Jacobsen, A Philippides - Australian journal of chemistry, 1985 - CSIRO Publishing
The syntheses of the six possible monohydroxy derivatives and the N- oxide of 2,5-diphenyloxazole are described. Attempts towards the synthesis of 2,5-diphenyloxazol-4(5H)-one are …
Number of citations: 14 www.publish.csiro.au

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